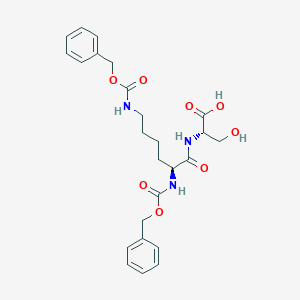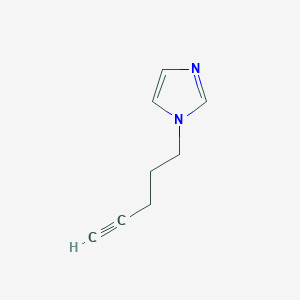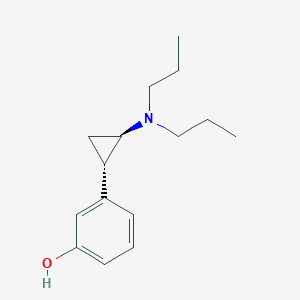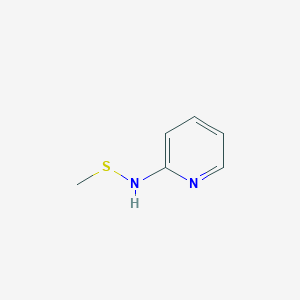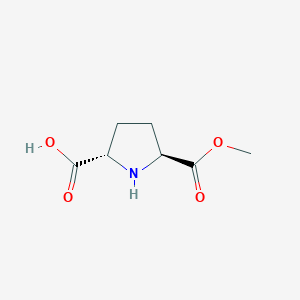![molecular formula C9H10N2O B034393 1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone CAS No. 111097-45-1](/img/structure/B34393.png)
1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone is a chemical compound of significant interest in the field of organic chemistry. It is related to various pyrrole and pyridine derivatives, which are often studied for their unique chemical and physical properties.
Synthesis Analysis
The synthesis of compounds similar to 1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone often involves reactions of primary amines, alcohols, and other organic precursors. For instance, a compound related to our subject, 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, was synthesized from 2-pyridinecarboxaldehyde and 2-pyridinemethanol (Percino et al., 2006). Another related synthesis involved the reaction of 2-(pyridine-2-ylamino)acetohydrazide to produce 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone (Salimon et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds in this family is characterized by single crystal X-ray diffraction, showing complex molecular arrangements. For example, (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, a related compound, exhibits intricate hydrogen-bonding patterns (Balderson et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving these compounds are often characterized by cascade reactions, cyclizations, and substitutions. A study on Lewis acid-promoted reactions of similar compounds illustrates such complexity (Yin et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structures, are often determined using various spectroscopic techniques. For instance, the structure and properties of a novel cathinone derivative were analyzed using techniques like NMR and mass spectrometry (Bijlsma et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are central to understanding these compounds. For example, tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles, which are structurally related, were synthesized and their optical properties thoroughly examined (Krzeszewski et al., 2014).
将来の方向性
The future directions for the study of “1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone” and similar compounds could include further exploration of their synthesis, chemical reactions, and biological activities . Additionally, more detailed studies on their physical and chemical properties, as well as safety and hazards, would be beneficial .
特性
IUPAC Name |
1-(2,3-dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7(12)11-6-4-8-3-2-5-10-9(8)11/h2-3,5H,4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHYTKTXXMFJFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

